molecular formula C7H15NO2S B2885003 Cyclohexylmethanesulfonamide CAS No. 4352-59-4

Cyclohexylmethanesulfonamide

Cat. No. B2885003
CAS RN: 4352-59-4
M. Wt: 177.26
InChI Key: VJPGNAIPMMGCSU-UHFFFAOYSA-N
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Description

Cyclohexylmethanesulfonamide is a type of sulfonamide, an organic compound with the structure R−S(=O)2−NR2 . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The general formula for any sulfonamide is R−SO2NR’R", where each R is some organic group .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . For example, RSO2Cl + R’2NH → RSO2NR’2 + HCl . A base such as pyridine is typically added to absorb the HCl that is generated .


Molecular Structure Analysis

The molecular formula of Cyclohexylmethanesulfonamide is C7H15NO2S . The average mass is 177.264 Da and the monoisotopic mass is 177.082352 Da .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Cyclohexylmethanesulfonamide can be determined by various methods such as NMR, FT-IR, HRMS, and XRD . These methods provide valuable information on the molecular and electronic structure, reactivity, polarizability, and kinematic stability of the compound .

Scientific Research Applications

Reaction Dynamics and Isomer Formation

Cyclohexylmethanesulfonamide is involved in complex chemical reactions leading to the formation of geometrical isomers. A study by King & Durst (1966) demonstrated the reaction of phenylmethanesulfonyl chloride with tertiary amines, resulting in a mixture of geometrical isomers about a carbon-sulfur double bond.

Macrocyclic Compound Synthesis

The compound plays a role in the synthesis of polyazamacrocyclic compounds, expanding existing methodologies. Hoye et al. (2001) explored this in their work on beta-trimethylsilylethanesulfonamides, enabling the preparation of labile polyaza compounds previously unavailable in appreciable quantities (Hoye et al., 2001).

Surface Chemistry Applications

Studies have shown its applications in surface chemistry, particularly in the formation of thin films on gold surfaces. Singhana et al. (2013) investigated tridentate adsorbates with cyclohexyl headgroups, revealing insights into the chemisorption process and film formation (Singhana, Rittikulsittichai, & Lee, 2013).

Asymmetric Synthesis

Cyclohexylmethanesulfonamide has been used in asymmetric synthesis processes. Davies et al. (1996) described its use in the Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, leading to the synthesis of functionalized cyclopropanes (Davies, Bruzinski, Lake, Kong, & Fall, 1996).

Enantioselective Oxidation

The compound is involved in the enantioselective oxidation of sulfides to sulfoxides, using bacterial cyclohexanone monooxygenases. Colonna et al. (1996) highlighted the high enantioselectivities observed in the sulfoxidation of various organic sulfur compounds (Colonna, Gaggero, Pasta, & Ottolina, 1996).

Polymer Synthesis

Its role in polymer synthesis has been explored, particularly in synthesizing cardo polysulfonates. Karia and Parsania (1999) synthesized polysulfonates using cyclohexane derivatives, demonstrating their solubility and resistance properties (Karia & Parsania, 1999).

Photocatalysis

In the field of photocatalysis, cyclohexylmethanesulfonamide derivatives have shown potential. Timmermans et al. (1983) reported the photochemical co-dimerization of cyclohexene and cycloheptene, catalyzed by copper (I) triflate, demonstrating selective dimerization processes (Timmermans, Ruiter, Tinnemans, & Mackor, 1983).

Mechanism of Action

Target of Action

Cyclohexylmethanesulfonamide is a type of sulfonamide, a class of drugs with a wide range of pharmacological activities . Sulfonamides primarily target the enzyme dihydropteroate synthetase (DHPS) . DHPS plays a crucial role in the synthesis of folate, a vital component for cells to produce nucleic acids like DNA and RNA .

Mode of Action

Sulfonamides, including Cyclohexylmethanesulfonamide, act as competitive inhibitors of DHPS . They are structural analogues of p-aminobenzoic acid (PABA), a substrate used by DHPS in the synthesis of folic acid . By mimicking PABA, sulfonamides bind to DHPS, preventing the enzyme from interacting with PABA and disrupting the production of folic acid . This disruption inhibits the synthesis of nucleic acids, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of DHPS disrupts the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids. By inhibiting the production of folate, sulfonamides prevent the synthesis of nucleic acids, which are crucial for cell growth and replication . This disruption affects the ability of bacteria to grow and reproduce, leading to their eventual death .

Pharmacokinetics

The pharmacokinetics of Cyclohexylmethanesulfonamide, like other sulfonamides, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . . Generally, sulfonamides are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of Cyclohexylmethanesulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for nucleic acid production, the drug prevents bacteria from growing and reproducing . This action makes Cyclohexylmethanesulfonamide and other sulfonamides effective antibacterial agents .

Action Environment

The action of Cyclohexylmethanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of other substances, such as food or other drugs, can impact the drug’s absorption and overall effectiveness . .

Safety and Hazards

Based on the safety data sheet of a similar compound, Cyclohexanone, it is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

The future directions of research on sulfonamides like Cyclohexylmethanesulfonamide could involve improving their therapeutic index, increasing permeability and distribution in body fluids and tissues, and increasing half-life to reduce the frequency of administration .

properties

IUPAC Name

cyclohexylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPGNAIPMMGCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylmethanesulfonamide

CAS RN

4352-59-4
Record name cyclohexylmethanesulfonamide
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